N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
Description
N-(Benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a morpholinopropyl group and a phenylacetamide moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical or research applications. The compound’s structure (Fig. 1) includes:
- Benzo[d]thiazol-2-yl group: A bicyclic aromatic system with sulfur and nitrogen atoms, commonly associated with bioactivity in medicinal chemistry.
- 2-Phenylacetamide backbone: Provides structural rigidity and hydrophobic interactions.
This compound is listed by multiple global suppliers (e.g., Yangzhou LiJiang Pharmaceutical, Azelis Italia) , indicating its relevance in chemical research.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.ClH/c26-21(17-18-7-2-1-3-8-18)25(12-6-11-24-13-15-27-16-14-24)22-23-19-9-4-5-10-20(19)28-22;/h1-5,7-10H,6,11-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSTNAPGIWFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride (CAS Number: 1215464-14-4) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H26ClN3O2S
- Molecular Weight : 432.0 g/mol
- IUPAC Name : N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide; hydrochloride
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. Studies have shown that compounds with similar scaffolds have been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens is yet to be fully characterized.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies suggest that related compounds can inhibit the growth of cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Although specific data on this compound’s efficacy is limited, its structural similarities to known anticancer agents suggest potential for further investigation.
Analgesic and Anti-inflammatory Effects
A recent study explored the analgesic and anti-inflammatory properties of benzo[d]thiazole derivatives. The compound was tested as a COX-2 inhibitor, which is crucial for pain and inflammation management . Initial results indicated promising analgesic effects, warranting further research into its therapeutic applications.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, thus reducing inflammatory responses.
- Cellular Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Position and Bioactivity: Chlorination at the 4- or 6-position of the benzothiazole ring (e.g., compounds from and ) may alter electronic properties and binding affinity. Replacement of phenylacetamide with phenoxyacetamide (as in ) increases oxygen content, possibly improving solubility but reducing lipophilicity.
Amine Chain Modifications: The morpholinopropyl group in the target compound contrasts with dimethylaminopropyl in . Morpholine’s oxygen atom may enhance hydrogen bonding compared to dimethylamine’s basicity, affecting target engagement .
Pharmacokinetic Implications: The hydrochloride salt in the target compound and analogues (e.g., ) improves aqueous solubility, critical for bioavailability.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, substituted 2-amino benzothiazoles can be coupled with intermediates like N-phenyl anthranilic acid derivatives under reflux conditions using chloroethyl piperidine or morpholine hydrochlorides as alkylating agents. Solvents such as tetrahydrofuran (THF) with triethylamine as a base are critical for facilitating nucleophilic substitution, achieving yields of 2–5% in optimized protocols . Variations in solvent polarity, temperature, and catalyst (e.g., POCl₃ for cyclization) significantly affect purity and yield.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard for confirming functional groups (e.g., morpholine ring vibrations at 1,100–1,250 cm⁻¹). Elemental analysis (C, H, N, S) validates stoichiometry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Melting point consistency (±2°C) and HPLC purity (>95%) are used to assess batch reproducibility .
Q. How are preliminary pharmacological activities (e.g., anti-inflammatory, antimicrobial) evaluated for this compound?
- Methodological Answer : In vitro assays include:
- Anti-inflammatory : Inhibition of cyclooxygenase-2 (COX-2) via ELISA, with IC₅₀ values compared to celecoxib .
- Antimicrobial : Broth microdilution assays against Mycobacterium tuberculosis (MIC ≤6.25 µg/mL) or bacterial/fungal strains, with positive controls like isoniazid .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are used to predict electronic properties and binding mechanisms?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates HOMO-LUMO gaps and electrostatic potential maps to predict reactivity. Molecular docking (AutoDock Vina) into COX-2 (PDB: 5KIR) or bacterial enzyme active sites evaluates binding affinities (ΔG values ≤−8.5 kcal/mol). MD simulations (100 ns) assess complex stability via RMSD/RMSF plots .
Q. How do structural modifications (e.g., morpholine vs. piperidine substituents) influence bioactivity?
- Methodological Answer : Comparative SAR studies show:
- Morpholine derivatives : Enhanced solubility due to polar oxygen atoms, improving bioavailability (logP reduction by 0.5–1.0 units).
- Piperidine analogs : Increased lipophilicity enhances blood-brain barrier penetration but raises cytotoxicity (e.g., HEK-293 viability drops to 65% at 50 µM) .
- Halogenation (Cl/Br) : Boosts antimicrobial potency (MIC reduction by 4–8×) via halogen bonding with target active sites .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., hepatic CYP450 degradation). Strategies include:
- Prodrug design : Esterification of carboxyl groups to enhance plasma stability.
- Pharmacokinetic profiling : LC-MS/MS quantification of plasma half-life (t₁/₂) and AUC in rodent models.
- Metabolite identification : High-resolution UPLC-QTOF-MS to detect phase I/II metabolites .
Q. What methodologies assess potential toxicity and off-target effects?
- Methodological Answer : Advanced models include:
- Genotoxicity : Ames test (TA98/TA100 strains) for mutagenicity; Comet assay for DNA strand breaks.
- Cardiotoxicity : hERG channel inhibition assays (IC₅₀ >10 µM considered low risk).
- In silico predictions : ADMETlab 2.0 for hepatotoxicity and plasma protein binding (%PPB >90% indicates limited free drug availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
